4-amino-N-phenylpiperidine-1-carboxamide hydrochloride

Description

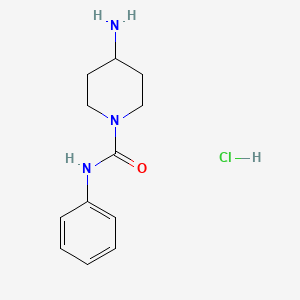

4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride (CAS: 937602-01-2) is a piperidine-derived compound with the molecular formula C₁₂H₁₇N₃O·HCl and a molecular weight of 255.7 g/mol . The compound is stable under recommended storage conditions but lacks comprehensive toxicological or ecological data . Its structure comprises a piperidine ring substituted with an amino group at the 4-position and a phenylcarboxamide moiety at the 1-position, with a hydrochloride salt enhancing solubility .

Properties

IUPAC Name |

4-amino-N-phenylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEFVAGVZYKLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-01-2, 1158404-10-4 | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride has applications in chemistry, biology, medicine, and industry. It is a chemical compound with the molecular formula C₁₂H₁₈ClN₃O and a molecular weight of 255.74 g/mol. The compound features a piperidine ring, a six-membered saturated heterocyclic ring containing a nitrogen atom. The presence of an amino group and a phenyl group enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

Chemistry

this compound serves as a building block in the synthesis of complex organic molecules. It can form carboxylic acids or ketones through oxidation, and amines or alcohols through reduction. It can also form substituted piperidine derivatives through substitution reactions.

Biology

This compound is used in biology for enzyme inhibition and protein-ligand interaction studies. It interacts with molecular targets like enzymes or receptors, modulating their activity and influencing biological pathways. Studies focus on its binding affinity to biological targets to elucidate its potential role in modulating biological functions and its therapeutic implications.

Medicine

this compound is investigated for potential therapeutic effects in treating neurological disorders. Piperidine derivatives have potential anticancer activity . Some piperidine derivatives exhibit cytotoxicity and apoptosis induction in tumor cells . They can also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, useful for Alzheimer's disease therapy .

Industry

This compound is utilized in developing new materials and chemical processes.

Piperidine Derivatives in Detail

Mechanism of Action

The mechanism of action of 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride and related piperidine derivatives:

Key Structural and Functional Differences

Substituent Variations: The phenylcarboxamide group in the target compound distinguishes it from derivatives like benzyl 4-aminopiperidine-1-carboxylate hydrochloride (ester group) and 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (carboxylic acid and benzyl groups) . The cyclohexylcarboxamide analog (4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride) introduces a bulkier, aliphatic substituent, likely altering lipophilicity and metabolic stability compared to the phenyl variant .

Molecular Weight and Solubility: The target compound’s lower molecular weight (255.7 g/mol) compared to the chlorophenoxy derivative (387.86 g/mol) suggests differences in membrane permeability and bioavailability . Hydrochloride salts (e.g., in the target compound and benzyl ester) enhance aqueous solubility, whereas neutral forms (e.g., 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride) may require formulation adjustments for dissolution .

Decomposition products under fire conditions (e.g., hydrogen chloride, carbon monoxide) are common to hydrochloride salts but absent in neutral analogs .

Research and Application Gaps

- Toxicological Data: None of the compounds in the evidence have fully characterized toxicity profiles, limiting their transition to clinical or industrial use .

- Biological Activity: The chlorophenoxy derivative (CAS 1032229-33-6) is labeled a research compound but lacks disclosed biological targets or efficacy data .

- Synthetic Utility : The benzyl ester and cyclohexylcarboxamide analogs are likely intermediates in drug discovery, but their specific roles remain unelaborated in the evidence .

Biological Activity

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 255.74 g/mol. Its structure features a piperidine ring, an amino group, and a phenyl group, which contribute to its reactivity and biological activity. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has been shown to act on trace amine-associated receptors (TAARs), influencing neurotransmission and potentially aiding in the treatment of neurological disorders .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Neurological Implications : It has been investigated for its potential in treating psychotic disorders by acting as an agonist for TAAR1, demonstrating dose-dependent activation .

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes, which may lead to therapeutic benefits in metabolic disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-hydroxyphenyl)piperidine-1-carboxamide | Hydroxyl group on phenyl ring | Potential antioxidant properties |

| 1-(4-fluorophenyl)piperidine | Fluorine substituent on phenyl ring | Increased lipophilicity |

| N,N-dimethylpiperidin-4-amine | Dimethyl substitution on nitrogen | Enhanced solubility |

| 4-amino-N-phenylpiperidine-1-carboxamide | Amino group positioned uniquely | Distinct interaction profile due to carboxamide |

The unique positioning of the amino group and the carboxamide functional group in this compound may influence its biological activity differently compared to the other compounds listed.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on TAAR1 Activation : A study demonstrated that the compound acts as a potent agonist for TAAR1 with an EC50 value of , indicating its potential for treating psychotic disorders .

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits certain metabolic enzymes, suggesting its utility in managing metabolic syndromes .

- Fragment-Based Screening : Fragment-based ligand discovery has identified this compound as a candidate for further development in drug design, particularly targeting specific proteins involved in disease pathways .

Q & A

Q. How can crystallography data inform salt form selection for enhanced bioavailability?

- Methodological Answer : Compare hydrochloride salt (monoclinic, space group P2₁/c) with alternative counterions (e.g., citrate, maleate) using single-crystal XRD. Prioritize forms with high solubility (>10 mg/mL in pH 6.8 buffer) and low hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.